Selfotel can be synthesized through several methods, one notable approach involves the palladium-catalyzed cross-coupling reaction. This method begins with the reaction of dialkyl phosphites with bromopyridine carboxylates, leading to the formation of aromatic esters. Subsequent hydrolysis and hydrogenation over platinum oxide yield the desired phosphonopiperidylcarboxylic acids .
Technical details regarding the synthesis include:
The molecular structure of Selfotel is characterized by its rigid piperidine ring and phosphonomethyl group. The stereochemistry is defined by two stereocenters, contributing to its optical activity. The structure can be represented using both SMILES and InChI formats:
OC(=O)[C@@H]1C[C@H](CP(O)(O)=O)CCN1
InChI=1S/C7H14NO5P/c9-7(10)6-3-5(1-2-8-6)4-14(11,12)13/h5-6,8H,1-4H2,(H,9,10)(H2,11,12,13)/t5-,6+/m1/s1
.Selfotel primarily interacts with NMDA receptors through competitive inhibition. This mechanism involves binding to the receptor site that normally accommodates glutamate, thereby preventing its action. The compound's effectiveness as an NMDA antagonist has been demonstrated in various experimental setups where it shifted the concentration-response curve to NMDA rightward, indicating competitive antagonism .
The mechanism of action for Selfotel involves its role as an NMDA receptor antagonist. By blocking these receptors, Selfotel prevents excessive calcium influx into neurons, which is critical during excitotoxic events such as ischemia. This action helps maintain neuronal viability under conditions of metabolic stress.
Data from studies indicate that Selfotel can effectively reduce infarct size and improve outcomes in models of focal cerebral ischemia .
Selfotel exhibits several notable physical and chemical properties:
Selfotel (CGS-19755) functions as a competitive NMDA receptor antagonist that directly competes with endogenous glutamate for binding at the agonist recognition site on the NR2 subunit. This mechanism was established through radioligand binding studies demonstrating concentration-dependent displacement of [³H]glutamate from synaptic membranes. Selfotel exhibits high binding affinity (Ki ≈ 0.14 μM) at the glutamate recognition site, effectively inhibiting receptor activation under conditions of elevated synaptic glutamate concentrations, such as those occurring during ischemic events [1] [7].
Electrophysiological analyses confirm that Selfotel reduces NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) without altering channel open time or conductance. This pharmacodynamic profile distinguishes it from non-competitive antagonists (e.g., MK-801) that bind within the ion channel pore. The competitive nature necessitates higher therapeutic concentrations during pathological glutamate surges, a factor influencing its neuroprotective dosing strategies in stroke models [1] [6].
Table 1: Binding Affinity Comparison of NMDA Receptor Antagonists
Compound | Binding Site | Ki (μM) | Mechanism |
---|---|---|---|
Selfotel (CGS-19755) | Glutamate (NR2) | 0.14 | Competitive antagonist |
AP5 | Glutamate (NR2) | 0.8 | Competitive antagonist |
CPP | Glutamate (NR2) | 0.23 | Competitive antagonist |
MK-801 | Ion channel pore | 0.03 | Non-competitive antagonist |
Gavestinel | Glycine (NR1) | 0.15 | Competitive antagonist |
Structurally, Selfotel ((±)-cis-4-(phosphonomethyl)piperidine-2-carboxylic acid) is a conformationally constrained piperidine dicarboxylic acid analog. Its design incorporates:
This configuration positions Selfotel as a structural hybrid between early NMDA antagonists:
The cis-stereochemistry of Selfotel is pharmacologically essential, as the trans-isomer exhibits >100-fold lower receptor affinity. Molecular modeling confirms optimal van der Waals contacts with NR2B residues when the phosphonomethyl and carboxyl groups adopt a cis-orientation [1].
Selfotel exhibits marked species-dependent variability in blood-brain barrier (BBB) penetration, significantly impacting its neuroprotective efficacy across experimental models:
Table 2: Species Comparison of Selfotel BBB Penetration
Species | Dose (mg/kg) | CSF Concentration (μM) | Brain Concentration (μM) | Time to Peak (h) | Key Findings |
---|---|---|---|---|---|
Rabbit | 40 IV | 12 | 5 | 1 | Neuroprotective levels achieved; correlates with efficacy in stroke models |
Rat | 40 IV | <0.5 | 0.15% uptake index | 2-4 | Insufficient brain exposure; limited neuroprotection |
Mouse | 30 IP | 8 | 4.2 | 0.5 | Rapid anesthetic effects observed |
Pharmacokinetic studies reveal:
Selfotel demonstrates broad-spectrum antagonism across NMDA receptor subtypes containing NR2A, NR2B, NR2C, or NR2D subunits without significant subunit selectivity. Binding assays indicate:
Crucially, unlike non-competitive NMDA antagonists (phencyclidine, ketamine, MK-801), Selfotel shows no appreciable interaction with dopaminergic systems:
This pharmacological distinction is clinically significant, as it avoids the psychotomimetic effects associated with dopamine release or direct D₂ receptor activation. The dopaminergic inactivity stems from Selfotel's inability to penetrate dopamine-rich brain regions in psychoactive concentrations and its lack of affinity for dopamine transporters or receptors. This property initially positioned it as a promising candidate for stroke neuroprotection without confounding neurological side effects [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2